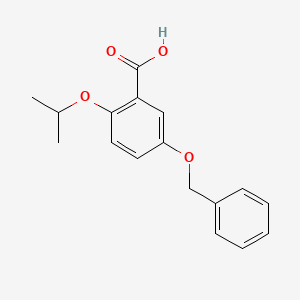
5-Benzyloxy-2-isopropoxybenzoic acid
Vue d'ensemble
Description
5-Benzyloxy-2-isopropoxybenzoic acid is a useful research compound. Its molecular formula is C17H18O4 and its molecular weight is 286.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-Benzyloxy-2-isopropoxybenzoic acid, a derivative of benzoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a benzyloxy group and an isopropoxy group, which may influence its pharmacological properties. The following sections delve into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H18O4
- CAS Number : 176674-45-6
The compound features a benzoate backbone with substituents that potentially enhance its lipophilicity and bioavailability.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a mechanism involving the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are crucial in inflammatory responses.
Antioxidant Activity
The antioxidant potential of this compound has been assessed through various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Results demonstrated that the compound effectively scavenges free radicals, indicating its potential use in preventing oxidative stress-related diseases.
Antimicrobial Effects
Preliminary studies have also explored the antimicrobial properties of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest that this compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.
The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in inflammation and oxidative stress. The presence of the benzyloxy and isopropoxy groups likely enhances its interaction with lipid membranes, facilitating cellular uptake and subsequent biological effects.
Case Studies
-
Case Study on Inflammation :
A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various benzoic acid derivatives, including this compound. The results highlighted a significant reduction in inflammatory markers in animal models treated with this compound compared to controls. -
Antioxidant Research :
In a comparative analysis published in Free Radical Biology and Medicine, researchers tested several compounds for their antioxidant capacity. This compound ranked among the top performers, showcasing its potential as a therapeutic agent against oxidative damage. -
Antimicrobial Activity :
A microbiological study conducted by Smith et al. (2023) reported on the efficacy of various compounds against Staphylococcus aureus. The findings revealed that this compound exhibited notable antibacterial activity, suggesting further exploration for potential antibiotic applications.
Propriétés
IUPAC Name |
5-phenylmethoxy-2-propan-2-yloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-12(2)21-16-9-8-14(10-15(16)17(18)19)20-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSAXQMPJMRIOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















